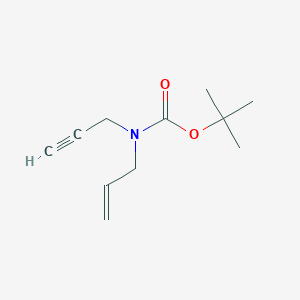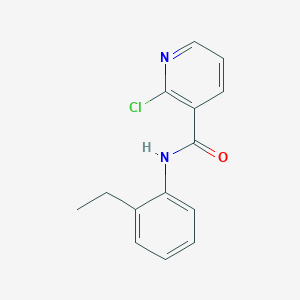![molecular formula C26H25N3 B186163 1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] CAS No. 133890-75-2](/img/structure/B186163.png)
1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1’-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4’-piperidine]” belongs to the family of indolo[3,2-b]carbazole derivatives . These are polycyclic compounds that have been successfully prepared with an efficient two-step strategy . The common motif of their nine-ring scaffolds is the 5,11-dihydroindolo[3,2-b]carbazole ring system .
Synthesis Analysis
The synthesis of these compounds involves a double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles with 2-iodobenzoyl chloride in the presence of SnCl4 . This is followed by a regioselective palladium-catalyzed cyclization of the obtained 2,8-bis(2-iodobenzoyl) derivatives into the desired fused 9H-fluoren-9-ones .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused nine-ring system . Some modifications of these nine-ring structures have been performed to afford compounds of the same family bearing the 9H-fluorene fragments .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a double Friedel–Crafts acylation and a palladium-catalyzed intramolecular C–H arylation . These reactions lead to the formation of the complex nine-ring scaffold characteristic of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied. Basic photophysical and electrochemical properties, as well as thermal stability of the new fused indolo[3,2-b]carbazole derivatives, have been determined .Future Directions
The future directions for research on these compounds could involve further modifications of the nine-ring structures to afford compounds with different properties. Additionally, more studies could be conducted to understand the photophysical, electrochemical, and thermal properties of these compounds .
properties
IUPAC Name |
1'-benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3/c1-2-8-19(9-3-1)18-29-16-14-26(15-17-29)24-20-10-4-6-12-22(20)27-25(24)21-11-5-7-13-23(21)28-26/h1-13,27-28H,14-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFSCGHWUOJKCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=C(C4=CC=CC=C4N2)NC5=CC=CC=C53)CC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)


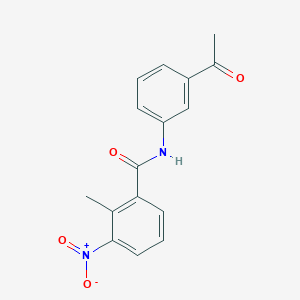
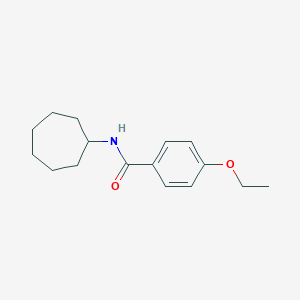
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B186094.png)
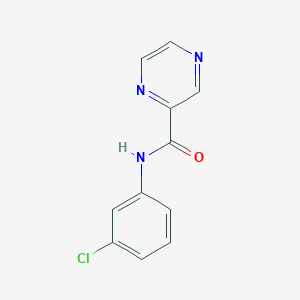

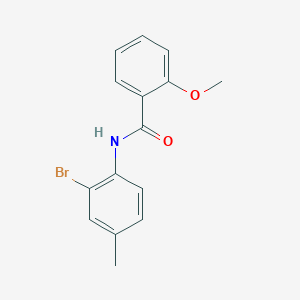
![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)

